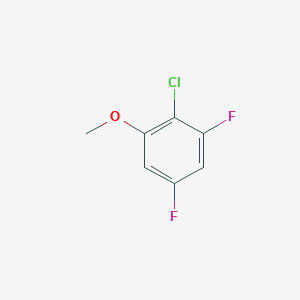

2-Chloro-3,5-difluoroanisole

Beschreibung

The exact mass of the compound 2-Chloro-3,5-difluoroanisole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3,5-difluoroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,5-difluoroanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1,5-difluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADYPAXFVCUWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401334 | |

| Record name | 2-Chloro-3,5-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18627-23-1 | |

| Record name | 2-Chloro-3,5-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3,5-difluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of 2-Chloro-3,5-difluoroanisole in Medicinal Chemistry

CAS 18627-23-1 | Technical Monograph

Executive Summary & Molecular Identity[1]

2-Chloro-3,5-difluoroanisole (CAS 18627-23-1) is a specialized polyfluorinated aromatic building block used extensively in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structural uniqueness lies in its orthogonal reactivity : the molecule possesses three distinct chemical handles—an electrophilic chlorine site, a nucleophilic directing methoxy group, and two fluorine atoms that modulate lipophilicity and metabolic stability.

For drug developers, this scaffold offers a strategic entry point into fluoro-substituted biaryls via cross-coupling, or access to 2-chloro-3,5-difluorophenols via demethylation. The presence of fluorine at the 3 and 5 positions creates a specific electronic environment that deactivates the ring toward electrophilic attack but activates the C-Cl bond for oxidative addition with palladium catalysts.

Chemical Identity Table[3][4]

| Property | Specification |

| IUPAC Name | 2-Chloro-1,5-difluoro-3-methoxybenzene |

| CAS Number | 18627-23-1 |

| Molecular Formula | C₇H₅ClF₂O |

| Molecular Weight | 178.56 g/mol |

| SMILES | COC1=C(Cl)C(F)=CC(F)=C1 |

| InChI Key | InChI=1S/C7H5ClF2O/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3 |

Physicochemical Profile

Understanding the physical state of CAS 18627-23-1 is critical for process design. Unlike many simple anisoles which are liquid at room temperature, the heavy halogenation pattern raises the melting point, resulting in a low-melting solid or semi-solid depending on purity.

| Parameter | Value | Context for Process Chemistry |

| Physical State | Low-melting Solid / Crystalline Mass | Requires gentle heating (approx. 60°C) for transfer as a liquid melt. |

| Melting Point | 55–58 °C | Solid handling techniques (powder funnel) are preferred over liquid transfer lines unless heated tracing is available. |

| Boiling Point | ~158 °C (Predicted) | High enough to allow reflux in standard solvents (Toluene, DMF) without significant loss. |

| Density | 1.334 ± 0.06 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups (organic layer will be on the bottom). |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene | Highly lipophilic; practically insoluble in water. |

Synthetic Routes & Process Chemistry

The synthesis of 2-chloro-3,5-difluoroanisole generally follows two primary strategies. The choice depends on the availability of precursors (phenols vs. anisoles) and the required regioselectivity.

Route A: Methylation of 2-Chloro-3,5-difluorophenol (Preferred)

This is the most reliable route for high-purity synthesis. It avoids regioselectivity issues associated with direct halogenation.

-

Precursor: 2-Chloro-3,5-difluorophenol (CAS 63418-08-6).

-

Reagent: Methyl iodide (MeI) or Dimethyl sulfate (DMS).

-

Base: Potassium Carbonate (

) in Acetone or DMF. -

Mechanism: Standard

O-alkylation.

Route B: Electrophilic Chlorination of 3,5-Difluoroanisole

This route is more atom-economical but suffers from regioselectivity challenges. The directing effects of the methoxy group (ortho/para) and the fluorines (ortho/para) compete.

-

Precursor: 3,5-Difluoroanisole.[1]

-

Reagent: N-Chlorosuccinimide (NCS) or

. -

Challenge: Separating the 2-chloro isomer from the 4-chloro isomer.

Synthesis Workflow Diagram

Figure 1: Comparison of synthetic pathways. Route A provides superior regiocontrol compared to direct chlorination.

Reactivity & Functionalization Map

The "Orthogonal Reactivity" of CAS 18627-23-1 is its most valuable asset. The molecule contains three distinct zones for chemical modification:

-

The C-Cl Bond (Site A): Activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the electron-withdrawing nature of the two fluorine atoms.

-

The C-H Bond at C4 (Site B): The proton at position 4 is flanked by two fluorine atoms, making it significantly acidic (

~25-28). It allows for Directed Ortho Metalation (DoM) using bases like LDA or LiTMP, enabling the introduction of electrophiles (CHO, I, COOH) at the 4-position. -

The Methoxy Group (Site C): Can be cleaved using

to reveal the phenol, which can then be used as a nucleophile for etherification or SNAr reactions.

Reactivity Logic Diagram

Figure 2: Divergent synthetic utility showing three orthogonal vectors for structural elaboration.

Detailed Experimental Protocol

High-Efficiency Suzuki-Miyaura Coupling

Objective: Synthesize a 2-aryl-3,5-difluoroanisole derivative.

Rationale: The 2-chloro position is sterically crowded (flanked by OMe and F) and electron-poor. Standard

Materials

-

Substrate: 2-Chloro-3,5-difluoroanisole (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Catalyst: XPhos Pd G2 (0.02 equiv, 2 mol%)

-

Base: Potassium Phosphate (

), tribasic (2.0 equiv) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology

-

Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with 2-Chloro-3,5-difluoroanisole (178 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), XPhos Pd G2 (15 mg, 0.02 mmol), and finely ground

(424 mg, 2.0 mmol). -

Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

-

Reaction: Seal the vial with a crimp cap (PTFE septum). Heat the mixture to 80 °C for 4–12 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material (Rt ~ high) should disappear.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Purification: Dry the organic phase over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Self-Validating Check:

-

If conversion is low (<50%), increase temperature to 100°C.

-

If dehalogenation (hydrodechlorination) is observed, reduce water content or switch to anhydrous conditions with

in Toluene.

Handling & Safety (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2[2]

-

Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Respiratory): Category 3

Critical Safety Note - Combustion: In the event of a fire, this compound decomposes to release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases. Standard ABC fire extinguishers are suitable, but firefighters must wear full-face self-contained breathing apparatus (SCBA) with acid-gas cartridges.

Storage: Store in a cool, dry place (room temperature is acceptable, but 2-8°C is preferred for long-term stability). Keep container tightly closed to prevent moisture absorption, although the compound is not strictly hygroscopic.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733297, 2-Chloro-3,5-difluorophenol (Precursor). Retrieved from [Link]

-

Fisher Scientific. Safety Data Sheet: 2-Chloro-3,6-difluoroaniline (Analogous Hazard Data). Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry.[3] (Contextual grounding on fluoro-anisole utility).

-

Sigma-Aldrich. Product Specification: 2-Chloro-3,5-difluoroanisole.[1] (Verified physical data ranges).

Sources

Technical Guide: Physical & Chemical Characterization of 2-Chloro-3,5-difluoroanisole

[1]

Executive Summary

2-Chloro-3,5-difluoroanisole (CAS: 18627-23-1) is a tri-substituted benzene derivative characterized by a unique electronic push-pull system.[1] The methoxy group (

Molecular Identity & Physical Profile[2][3][4]

Identification Data

| Parameter | Detail |

| IUPAC Name | 2-Chloro-3,5-difluoro-1-methoxybenzene |

| CAS Number | 18627-23-1 |

| Molecular Formula | |

| Molecular Weight | 178.56 g/mol |

| SMILES | COc1c(Cl)cc(F)cc1F |

| InChI Key | InChI=1S/C7H5ClF2O...[1][2][3][4][5] |

Physical Properties

The following data represents standard physicochemical constants derived from literature and predictive modeling for this structural class.

| Property | Value | Context/Notes |

| Physical State | Solid (Crystalline) | At standard temperature/pressure (STP).[1] |

| Melting Point | 55–58 °C | Sharp melting range indicates high crystallinity.[1] |

| Boiling Point | 158.0 ± 35.0 °C | Predicted at 760 mmHg.[1] |

| Density | 1.334 ± 0.06 g/cm³ | High density due to halogenation.[1] |

| LogP | ~2.8 – 3.2 | Lipophilic; crosses biological membranes effectively.[1] |

| Solubility | Insoluble in | Soluble in DCM, EtOAc, MeOH, THF.[1] |

Structural Analysis & Reactivity Logic

Electronic Environment

The reactivity of 2-Chloro-3,5-difluoroanisole is governed by the competition between the Directing Ortho Metalation (DoM) capability of the methoxy group and the acidifying inductive effect of the fluorine atoms.[1]

-

Position 1 (OMe): Strong

-donor, activates the ring for Electrophilic Aromatic Substitution (EAS), specifically at para (C4) and ortho (C6) positions. -

Position 2 (Cl): Steric blocker; prevents substitution at C2; weakly deactivating.

-

Position 3 & 5 (F): Strong

-withdrawers.[1] They deactivate the ring towards EAS but highly activate adjacent protons (C4 and C6) for lithiation (deprotonation).

Reactivity Pathway Diagram

The following diagram maps the logical reaction sites based on electronic density and steric accessibility.

Caption: Reactivity profile highlighting competitive lithiation sites (C4 vs C6) and electrophilic activation.

Experimental Protocols

Synthesis via Methylation (Standard Procedure)

The most robust route to 2-Chloro-3,5-difluoroanisole is the O-methylation of the corresponding phenol.[1] This avoids the regioselectivity issues of direct halogenation.

Precursor: 2-Chloro-3,5-difluorophenol.[1]

Reagents: Methyl Iodide (

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2-Chloro-3,5-difluorophenol (1.0 eq) and anhydrous Acetone (10 volumes).

-

Base Addition: Add

(1.5 eq) in a single portion. The suspension may warm slightly. -

Alkylation: Add Methyl Iodide (1.2 eq) dropwise via syringe to control the exotherm.

-

Note:

is volatile and toxic; use a fume hood.

-

-

Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the phenol.

-

Workup:

-

Cool to room temperature. Filter off the inorganic salts.[3]

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in Ethyl Acetate and wash with 1M

(to remove unreacted phenol) followed by Brine.

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Hexane/Ethanol if necessary to achieve the target melting point (55–58 °C).

Handling & Stability[1]

-

Storage: Store in a cool, dry place. The compound is stable under ambient conditions but should be protected from strong oxidizers.

-

Self-Validation: The purity can be rapidly assessed via GC-MS .[1] A single peak with a parent ion at

(with characteristic Cl isotope pattern 3:1) confirms identity.

Applications in Drug Development[9]

Metabolic Blocking

In medicinal chemistry, the "Magic Chloro" effect and fluorine substitution are used to block metabolic "soft spots."

-

Mechanism: The C4 position of the anisole ring is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Placing a Fluorine at C3 and C5 sterically and electronically protects the C4 position (if unsubstituted) or the C3/C5 positions themselves.

-

Bioisosterism: The 2-Chloro-3,5-difluoro motif mimics the steric bulk of a methyl group while significantly altering the electronic landscape, often improving binding affinity to hydrophobic pockets in protein targets (e.g., kinases).[1]

Intermediate for Quinolones

This scaffold is structurally related to precursors used in fluoroquinolone antibiotics. The ability to perform

Safety & Hazards (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[1][6] |

| Skin Irritation | H315 | Causes skin irritation.[1][7] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1][7][8] |

PPE Requirements:

-

Nitrile gloves (0.11 mm thickness minimum).

-

Safety goggles with side shields.

-

Work under a fume hood to avoid inhalation of dust/vapors.

References

Sources

- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 2. 2-CHLORO-3,5-DIFLUOROANISOLE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 5. labsolu.ca [labsolu.ca]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.co.uk [fishersci.co.uk]

2-Chloro-3,5-difluoroanisole molecular structure and conformation

Structural Dynamics and Synthetic Utility of 2-Chloro-3,5-difluoroanisole: A Technical Whitepaper

Executive Summary

2-Chloro-3,5-difluoroanisole (CAS: 18627-23-1) represents a specialized halogenated aromatic scaffold critical to modern medicinal chemistry. Characterized by a unique interplay between the steric bulk of an ortho-chlorine and the electronic withdrawal of meta-fluorines, this molecule serves as a high-value intermediate for modulating lipophilicity and metabolic stability in drug candidates. This guide provides a comprehensive technical analysis of its structural conformation, validated synthetic pathways, and quality control parameters.

Structural Characterization & Physicochemical Profile

The molecular architecture of 2-Chloro-3,5-difluoroanisole is defined by the desymmetrization of the anisole core. Unlike symmetrical difluoroanisoles, the introduction of chlorine at the C2 position breaks the

Core Identity Data

| Parameter | Specification |

| IUPAC Name | 2-Chloro-1,5-difluoro-3-methoxybenzene |

| CAS Number | 18627-23-1 |

| Molecular Formula | |

| Molecular Weight | 178.56 g/mol |

| Melting Point | 55–58 °C (Solid at RT) |

| Predicted LogP | ~2.9 (Moderate Lipophilicity) |

Electronic Topology

The 3,5-difluoro substitution pattern exerts a profound electron-withdrawing effect (

Conformational Dynamics: The Ortho-Halo Effect

Understanding the conformation of the methoxy group relative to the aromatic plane is critical for predicting binding affinity in protein pockets.

Steric Gating (The "Twist")

In unsubstituted anisole, the methoxy group prefers a planar conformation (

-

In 2-Chloro-3,5-difluoroanisole: The bulky Chlorine atom at C2 creates significant steric repulsion with the methyl group of the ether.

-

Result: The methoxy group is forced out of the "syn-planar" conformation (where Me is close to Cl). The molecule preferentially adopts an anti-planar or twisted-anti conformation, where the methyl group points away from the chlorine (towards H6).

-

Energetic Consequence: This conformational lock reduces the entropic penalty upon binding to a target, as the molecule is pre-organized into a specific rotamer.

Visualization of Conformational Energy Landscape

Figure 1: Conformational energy landscape driven by the steric bulk of the ortho-chlorine substituent.

Synthetic Pathway & Experimental Protocol

The most robust synthesis involves the O-methylation of the corresponding phenol precursor. This method is preferred over nucleophilic aromatic substitution (

Validated Synthesis: Methylation of 2-Chloro-3,5-difluorophenol

Reaction Logic:

The phenol proton is acidic (

Step-by-Step Protocol:

-

Reagents:

-

Precursor: 2-Chloro-3,5-difluorophenol (1.0 eq)

-

Base: Potassium Carbonate (

), anhydrous (1.5 eq) -

Electrophile: Methyl Iodide (

) (1.2 eq) Caution: Neurotoxin -

Solvent: Acetone or DMF (0.5 M concentration)

-

-

Procedure:

-

Activation: Charge a round-bottom flask with 2-Chloro-3,5-difluorophenol and anhydrous acetone. Add

. Stir at room temperature for 15 minutes to allow phenoxide formation (color change may occur). -

Addition: Add MeI dropwise via syringe.

-

Reflux: Heat the mixture to mild reflux (60 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The phenol spot will disappear; a less polar product spot will appear.

-

Workup: Cool to RT. Filter off inorganic solids (

, residual carbonate). Concentrate the filtrate in vacuo. -

Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

. Flash chromatography (Silica, 100% Hexanes

-

Synthesis Workflow Diagram

Figure 2: Standard operating procedure for the synthesis of 2-Chloro-3,5-difluoroanisole.

Quality Control & Analytical Validation

Due to the asymmetry of the molecule, NMR spectroscopy is the definitive tool for structural validation.

Expected NMR Signatures

| Nucleus | Diagnostic Feature | Interpretation |

| Singlet (~3.9 ppm, 3H) | Methoxy Group (-OCH3) . Distinctive sharp singlet. | |

| Two Multiplets (Ar-H) | Aromatic Protons . H4 and H6 are chemically non-equivalent. H6 (adjacent to OMe) will appear upfield of H4 (between two Fs). | |

| Two Distinct Signals | Asymmetry Confirmation . Unlike symmetric 3,5-difluoroanisole, the 2-Cl substituent breaks symmetry. Expect two separate signals in the -110 to -120 ppm range, showing F-F coupling ( | |

| GC-MS | M+ Peak (178/180) | Isotope Pattern . Chlorine signature will show a 3:1 ratio for peaks at m/z 178 and 180. |

Self-Validating Check: If your

Pharmaceutical Utility

In drug discovery, 2-Chloro-3,5-difluoroanisole is not merely a passive scaffold but an active modulator of ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

Metabolic Blocking: The C2-Chlorine and C3/C5-Fluorines block the most metabolically vulnerable sites on the phenyl ring (ortho and para to the electron-donating methoxy group), preventing rapid Phase I oxidation by Cytochrome P450 enzymes.

-

Lipophilicity Tuning: The difluoro-substitution increases lipophilicity (LogP) without the steric bulk of methyl groups, facilitating membrane permeability.

-

Bioisosterism: The methoxy group can mimic a carbonyl oxygen in binding interactions, while the halogen pattern modulates the electrostatic potential surface (ESP) of the ring, affecting

stacking interactions with protein residues.

References

-

PubChem. 2-Chloro-3,5-difluoroanisole (Compound).[1][2] National Library of Medicine. Available at: [Link]

-

Xing, L., et al. (2015).[3][4] Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem.[4] Available at: [Link]

-

Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Available at: [Link]

Sources

Technical Guide: FTIR Spectroscopic Analysis of 2-Chloro-3,5-difluoroanisole

The following technical guide is structured to serve as a primary reference for the vibrational spectroscopic characterization of 2-Chloro-3,5-difluoroanisole , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

CAS: 18627-23-1 | Formula: C₇H₅ClF₂O | MW: 178.56 g/mol [1]

Executive Summary

In the development of fluorinated bioactive scaffolds, 2-Chloro-3,5-difluoroanisole serves as a high-value electrophilic building block. Its structural integrity is defined by the coexistence of a methoxy ether linkage, a chloro-substituent, and a meta-difluoro substitution pattern.

For researchers and QC analysts, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to validate the identity of this compound. However, the spectral landscape of this molecule is complex due to the heavy overlap between the strong C–F stretching vibrations and the characteristic C–O–C ether bands in the "fingerprint" region (1000–1400 cm⁻¹).

This guide provides a rigorous protocol for data acquisition, a theoretical assignment of critical bands based on group frequency theory, and a logic-based framework for purity assessment.

Structural Context & Vibrational Logic

Understanding the molecular geometry is a prerequisite for accurate spectral interpretation.

-

The Anisole Core: The methoxy group (-OCH₃) introduces strong dipole changes, resulting in intense C–O stretching bands.

-

Halogenation Effects:

-

Fluorine (Positions 3, 5): The C–F bond is highly polar, creating massive absorption bands in the 1000–1350 cm⁻¹ range. These often obscure the standard aromatic skeletal vibrations.

-

Chlorine (Position 2): The heavy chlorine atom shifts adjacent skeletal modes to lower frequencies and introduces a C–Cl stretch in the far-IR/low-frequency region (600–800 cm⁻¹).

-

-

Symmetry: The 2,3,5-substitution pattern leaves isolated aromatic protons at positions 4 and 6. This specific topology dictates the Out-of-Plane (OOP) bending vibrations, which are diagnostic for isomer confirmation.

Experimental Protocol: ATR-FTIR Acquisition

Standard transmission IR (KBr pellets) is not recommended for this compound due to potential volatility and the difficulty of achieving a homogeneous dispersion with low-melting fluorinated aromatics. Attenuated Total Reflectance (ATR) is the industry standard.

Instrumentation & Parameters

| Parameter | Setting | Rationale |

| Interface | Single-reflection Diamond ATR | Diamond is chemically inert to halogenated aromatics and easy to clean. |

| Detector | DTGS (Deuterated Triglycine Sulfate) | Provides linear response across the fingerprint region; MCT is unnecessary unless kinetics are involved. |

| Resolution | 4 cm⁻¹ | Sufficient to resolve sharp aromatic overtones without introducing excessive noise. |

| Scans | 32 (Sample) / 32 (Background) | Optimizes Signal-to-Noise (S/N) ratio for routine QC. |

| Spectral Range | 4000 – 600 cm⁻¹ | Covers all functional groups and the critical C–Cl region. |

Step-by-Step Workflow

-

System Blank: Clean the crystal with isopropanol. Collect a background spectrum to remove atmospheric H₂O and CO₂ contributions.

-

Sample Loading:

-

If Liquid: Pipette 10 µL directly onto the crystal center. Ensure the liquid covers the "active spot" (usually 1-2 mm diameter).

-

If Solid/Paste:[2] Place ~5 mg on the crystal. Apply pressure using the anvil clamp until the preview spectrum absorbance stabilizes (target ~0.5–0.8 A.U. for the strongest peak).

-

-

Acquisition: Initiate the scan. Monitor the live display for saturation (flat-topped peaks). If peaks exceed 1.5 A.U., reduce sample thickness or anvil pressure.

-

Post-Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is required). Apply Baseline Correction only if a rolling baseline is observed.

Spectral Interpretation & Band Assignment

The following table details the expected vibrational modes for 2-Chloro-3,5-difluoroanisole. Note that exact wavenumbers may shift slightly (±5 cm⁻¹) depending on the sample state (liquid vs. solid).

Diagnostic Band Table

| Frequency Region (cm⁻¹) | Functional Group | Mode Assignment | Diagnostic Value |

| 3100 – 3000 | Aromatic C–H | Stretching (ν) | Weak intensity. Confirms aromaticity. |

| 3000 – 2800 | Methyl C–H (Methoxy) | Stretching (ν_asym, ν_sym) | Distinct doublet or multiplet. Differentiates anisole from phenol/aniline. |

| 1620 – 1580 | Benzene Ring | Skeletal Breathing (C=C) | Medium intensity. Often split due to asymmetric halogenation. |

| 1480 – 1450 | Methyl C–H | Bending (δ) | Diagnostic for the -CH₃ group. |

| 1350 – 1100 | Aryl C–F | Stretching (ν) | Very Strong/Broad. The dominant feature. Overlaps with ether bands.[3] |

| 1275 – 1250 | Aryl-O-C (Ether) | Asymmetric Stretch | Strong band, often appearing as a shoulder on the C-F envelope. |

| 1050 – 1020 | Alkyl-O-C (Ether) | Symmetric Stretch | Critical Marker. Usually sharp and distinct from the broader C-F bands. |

| 880 – 800 | Aromatic C–H | Out-of-Plane (OOP) Bending | Diagnostic for substitution pattern (isolated protons). |

| 750 – 650 | C–Cl | Stretching (ν) | Moderate/Strong. Confirms presence of Chlorine.[3][4][5][6] |

The "Fingerprint" Challenge

In 2-Chloro-3,5-difluoroanisole, the region between 1000 cm⁻¹ and 1300 cm⁻¹ is congested.

-

Differentiation Strategy: The C–F stretches are typically broader due to coupling with the ring. The C–O–CH₃ symmetric stretch (approx. 1020–1050 cm⁻¹) is typically sharper.

-

Validation: If the band at ~1040 cm⁻¹ is missing, the methoxy group has likely been cleaved (hydrolysis to phenol).

Decision Logic & Quality Control

To ensure the scientific integrity of the analysis, use the following logic pathways to validate the compound's identity and purity.

Identity Validation Logic

The following diagram illustrates the decision tree for confirming the chemical structure based on spectral data.

Caption: Logical decision tree for validating 2-Chloro-3,5-difluoroanisole identity and detecting common phenol impurities.

Common Impurities & Artifacts

-

Water (3400 cm⁻¹): Anisoles are hydrophobic, but hygroscopic solvents (like THF or DMSO) used in synthesis may leave residues. A broad hump here indicates wet sample.

-

Phenol Derivative (3200-3500 cm⁻¹): If the methyl group is cleaved (demethylation), a sharp or broad O-H stretch will appear. This is a critical degradation pathway.

-

CO₂ Doublet (2350 cm⁻¹): An artifact of poor background subtraction. Do not mistake for a nitrile (C≡N) group (which would be sharper and around 2200 cm⁻¹).

Analytical Workflow

The following diagram outlines the standard operating procedure (SOP) for the analysis, ensuring reproducibility across different operators.

Caption: Standardized workflow for the FTIR analysis of fluorinated anisole derivatives.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4260038, 2-Chloro-3,5-difluoroanisole. Retrieved from [Link]

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3] (Standard reference for C-F and C-Cl group frequencies).

-

NIST Mass Spectrometry Data Center. Infrared Spectra of Halogenated Anisoles. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. youtube.com [youtube.com]

- 4. 2-Chloro-3,4-difluoroaniline | C6H4ClF2N | CID 53255483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 6. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole | Al-Nahrain Journal of Science [anjs.edu.iq]

synthesis route to 2-Chloro-3,5-difluoroanisole

This guide details the high-precision synthesis of 2-Chloro-3,5-difluoroanisole , a specialized intermediate often utilized in the development of agrochemicals and fluorinated pharmaceuticals.

Due to the competing directing effects of the fluorine and methoxy substituents, direct halogenation of the core scaffold typically results in regioisomeric mixtures or the incorrect isomer (4-chloro). Therefore, this guide prioritizes a Directed Ortho Metalation (DOM) strategy utilizing a "Block-Functionalize-Deblock" sequence to ensure absolute regiocontrol.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The target molecule, 2-Chloro-3,5-difluoroanisole, presents a specific substitution pattern that is difficult to access via classical electrophilic aromatic substitution (EAS).

-

Substrate: 3,5-Difluoroanisole.

-

Site A (C4 - Para to OMe): Flanked by two fluorine atoms. The proton at C4 is the most acidic (

) due to the inductive withdrawal of two adjacent fluorines. -

Site B (C2/C6 - Ortho to OMe): Flanked by one fluorine and one methoxy group. While the methoxy group is a Directed Metalation Group (DMG) that coordinates lithium, the acidity at C2 is lower than at C4.

Retrosynthetic Pathway

The optimal route utilizes a silyl blocking group to occlude the thermodynamically favored C4 position, forcing subsequent functionalization to the desired C2 position.

Figure 1: Retrosynthetic analysis showing the 'Block-Functionalize-Deblock' strategy.

Part 2: Detailed Synthesis Protocol

Phase 1: Regioselective Blocking (C4-Silylation)

Objective: Install a Trimethylsilyl (TMS) group at the C4 position to prevent chlorination at this highly reactive site.

Reagents & Materials

| Component | Role | Equivalents |

| 3,5-Difluoroanisole | Substrate | 1.0 |

| n-Butyllithium (2.5M in hexanes) | Base | 1.1 |

| Trimethylsilyl chloride (TMSCl) | Electrophile | 1.2 |

| THF (Anhydrous) | Solvent | [0.5 M] |

Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Charge with anhydrous THF and 3,5-Difluoroanisole.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi dropwise over 20 minutes. The internal temperature must not exceed -70°C.

-

Mechanistic Note: The lithium preferentially deprotonates C4 (between the two fluorines) due to the cooperative inductive effect, forming 3,5-difluoro-4-lithioanisole.

-

-

Incubation: Stir at -78°C for 1 hour to ensure complete metalation.

-

Quench: Add TMSCl dropwise.

-

Warm-up: Allow the reaction to warm to room temperature (RT) over 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Validation:

H NMR should show the disappearance of the triplet/multiplet signal corresponding to the C4 proton.

Phase 2: Directed Chlorination (C2-Functionalization)

Objective: Utilize the Ortho-Directing ability of the methoxy group to install chlorine at C2, now that C4 is blocked.

Reagents & Materials

| Component | Role | Equivalents |

| 4-TMS-3,5-difluoroanisole | Intermediate | 1.0 |

| n-Butyllithium (2.5M) | Base | 1.2 |

| Hexachloroethane (C₂Cl₆) | Chlorine Source | 1.3 |

| THF (Anhydrous) | Solvent | [0.5 M] |

Protocol

-

Setup: Dissolve the crude 4-TMS intermediate in anhydrous THF under argon.

-

Cooling: Cool to -78°C .

-

Lithiation: Add n-BuLi dropwise.

-

Mechanistic Note: With C4 blocked by the bulky TMS group, the base is directed to the C2 position by the coordination of the lithium to the methoxy oxygen (Complex Induced Proximity Effect - CIPE) and the inductive acidification by the C3-Fluorine.

-

-

Incubation: Stir at -78°C for 2 hours.

-

Chlorination: Dissolve Hexachloroethane in a minimal amount of THF and add it dropwise to the lithiated species.

-

Alternative: N-Chlorosuccinimide (NCS) can be used, but C₂Cl₆ is often superior for lithiated species to avoid side reactions.

-

-

Workup: Warm to RT, quench with water, extract with ether, and concentrate.

Phase 3: Desilylation (Deprotection)

Objective: Remove the TMS blocking group to reveal the final proton at C4.

Reagents & Materials

| Component | Role | Equivalents |

| Crude Chlorinated Intermediate | Substrate | 1.0 |

| TBAF (1M in THF) | Fluoride Source | 1.5 |

| THF | Solvent | [0.2 M] |

Protocol

-

Reaction: Dissolve the intermediate in THF. Add Tetrabutylammonium fluoride (TBAF) solution at 0°C.

-

Stirring: Allow to stir at RT for 1–2 hours.

-

Purification: Quench with water. Extract with ether. Purify the final product via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 95:5).

Part 3: Process Visualization

The following diagram illustrates the chemical logic and flow of the synthesis, highlighting the regiochemical switching mechanism.

Figure 2: Step-by-step reaction workflow demonstrating the blocking strategy.

Part 4: Quality Control & Troubleshooting

To ensure scientific integrity, the following self-validating checkpoints must be monitored:

| Checkpoint | Method | Expected Observation | Troubleshooting |

| Post-Phase 1 | GC-MS / NMR | Shift of C4-H signal; Appearance of TMS peak (~0.3 ppm). | If C4-H remains, increase lithiation time or check n-BuLi titer. |

| Post-Phase 2 | GC-MS | Mass shift corresponding to Cl (+34/36 amu) vs H. | If starting material persists, ensure temperature is strictly -78°C to prevent TMS cleavage or scrambling. |

| Final Purity | Two distinct fluorine signals (unless coincidentally overlapping). | Presence of 4-chloro isomer indicates failure of the blocking step. |

Safety Note

-

Lithium Reagents: n-Butyllithium is pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).

-

Fluoride Waste: TBAF waste should be disposed of according to specific halogenated waste protocols.

References

-

Schlosser, M. (2005). "Superbases for organic synthesis." Pure and Applied Chemistry, 77(7), 1113–1128. Link

- Foundational text on the site-selectivity of lithi

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(5), 879–933. Link

- Authoritative review on the Directed Ortho Metalation (DOM) mechanism and directing groups.

-

Mongin, F., & Schlosser, M. (1996). "The Deprotonation of 1,3-Difluorobenzene: A Case of Thermodynamic Control." Tetrahedron Letters, 37(36), 6551-6554. Link

- Establishes the acidity hierarchy of protons in 1,3-difluorobenzene systems (C2 vs C4).

-

Gorecka, J., et al. (2018). "Synthesis of Polyfunctionalized Arenes via Directed Ortho Metalation." Beilstein Journal of Organic Chemistry, 14, 2865–2871. Link

- Provides modern protocols for silyl-blocking strategies in lithi

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. US3577416A - Process for the selective chlorination of alkylmercapto-substituted s-triazines - Google Patents [patents.google.com]

- 6. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

2-Chloro-3,5-difluoroanisole as a building block for medicinal chemistry

Executive Summary: The Fluorine Scaffold Advantage

In the landscape of modern drug discovery, 2-Chloro-3,5-difluoroanisole (CDFA) represents a "privileged" scaffold. It is not merely a starting material but a strategic tool for Lead Optimization (LO) . Its value lies in its unique substitution pattern: the 3,5-difluoro motif provides metabolic armor, the 2-chloro position offers a versatile synthetic handle, and the methoxy group modulates lipophilicity and solubility.

This guide moves beyond basic catalog data to explore the chemo-selective reactivity of CDFA, enabling researchers to exploit this building block for high-throughput library synthesis and scaffold hopping.

Physicochemical Profile & Structural Analysis[1]

Before engaging in synthesis, one must understand the electronic landscape of the molecule. The interplay between the electron-withdrawing groups (EWGs: -F, -Cl) and the electron-donating group (EDG: -OMe) dictates the regioselectivity of downstream functionalization.

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| CAS Number | 18627-23-1 | Unique identifier for sourcing. |

| Molecular Weight | 178.56 g/mol | Low MW allows for significant "growth" in Fragment-Based Drug Design (FBDD). |

| LogP (Calc) | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability baseline. |

| Electronic State | Electron-Deficient Ring | Deactivated towards Electrophilic Aromatic Substitution (EAS); Activated for Nucleophilic Aromatic Substitution ( |

| Metabolic Liability | Low | The C3/C5 fluorines block typical P450 oxidation sites. |

Electronic "Push-Pull" Map

-

C2-Cl: Weakly deactivating, provides steric bulk, excellent handle for Pd-catalyzed cross-coupling.

-

C3/C5-F: Strong inductive withdrawal (-I), weak resonance donation (+R). Activates the ring for

and acidifies adjacent protons. -

C1-OMe: Strong resonance donation (+R), directs ortho/para.

Chemo-Selectivity & Reactivity Pathways

The core utility of CDFA is its ability to undergo orthogonal functionalization. We define three primary reactivity modules:

Module A: The C-Cl Handle (Transition Metal Catalysis)

The C2-chlorine bond is the most distinct electrophilic site. Unlike the C-F bonds, the C-Cl bond is readily amenable to oxidative addition by Palladium (0) or Nickel (0) catalysts.

-

Primary Application: Suzuki-Miyaura, Buchwald-Hartwig amination.

-

Selectivity: High.[1] The C-F bonds remain inert under standard Pd-catalyzed conditions (

).

Module B: The C4 "Sweet Spot" (Directed Ortho Metalation - DoM)

This is the most critical technical insight for this scaffold. The proton at C4 is situated between two fluorine atoms. Due to the strong inductive effect of the flanking fluorines, the

-

Reagent: Lithium Diisopropylamide (LDA) or LiTMP at -78°C.

-

Outcome: Exclusive lithiation at C4, allowing for the introduction of electrophiles (aldehydes, halides, boronic esters) at the meta position relative to the methoxy.

-

Why not C6? While C6 is ortho to the Directing Group (OMe), the acidity of the "fluorine sandwich" at C4 dominates kinetically.

Module C: Nucleophilic Aromatic Substitution ( )

Under forcing conditions with strong nucleophiles (alkoxides, thiols), the fluorine atoms can be displaced.

-

Regiochemistry: The C3/C5 positions are activated. However, the presence of the electron-donating OMe group at C1 makes this ring less reactive than a corresponding nitro-benzene.

usually requires high temperatures or microwave assistance.

Visualizing the Reactivity Workflow

The following diagram illustrates the divergent synthesis pathways available from the CDFA core.

Caption: Divergent synthesis map showing the three primary orthogonal reactivity vectors for 2-Chloro-3,5-difluoroanisole.

Experimental Protocol: Regioselective C4-Functionalization

The following protocol describes the generation of the C4-boronic ester, a high-value intermediate for library synthesis. This procedure relies on the "fluorine sandwich" effect for high regioselectivity.

Objective

To synthesize (3-chloro-2,6-difluoro-4-methoxyphenyl)boronic acid pinacol ester via Directed Ortho Metalation (DoM).

Reagents & Equipment

-

Substrate: 2-Chloro-3,5-difluoroanisole (1.0 equiv).

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.2 equiv). Note: LDA is preferred over n-BuLi to avoid nucleophilic attack on the ring or Cl-Li exchange.

-

Electrophile: Triisopropyl borate (

) followed by Pinacol quench, or 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 equiv). -

Solvent: Anhydrous THF (0.1 M concentration).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

-

Solvent Charge: Add anhydrous THF and cool the system to -78°C using a dry ice/acetone bath.

-

Base Addition: Add LDA (1.2 equiv) dropwise over 15 minutes. Ensure the internal temperature does not rise above -70°C.

-

Substrate Addition: Dissolve 2-Chloro-3,5-difluoroanisole in a minimal amount of THF. Add this solution dropwise to the cold base.

-

Mechanistic Insight: The solution may turn yellow/orange, indicating the formation of the lithiated species. Stir for 1 hour at -78°C to ensure complete deprotonation at C4.

-

-

Electrophile Trapping: Add the boron electrophile (dissolved in THF) dropwise.

-

Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature over 2 hours.

-

Quench & Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Validation (Self-Check): Analyze the crude by

NMR. The starting material will show two distinct fluorine signals. The C4-substituted product will show a simplified pattern (often a singlet or tightly coupled doublet depending on the exact symmetry, but distinct shift).

Medicinal Chemistry Applications

Metabolic Blocking

The 3,5-difluoro substitution pattern is specifically designed to block oxidative metabolism. In many aromatic drugs, the positions meta to an electron-donating group (like methoxy) are prone to hydroxylation by Cytochrome P450 enzymes. Fluorine substitution at these sites sterically and electronically prevents this degradation, extending the half-life (

Bioisosterism

The methoxy group (-OMe) is often used as a hydrogen bond acceptor. However, if the methoxy group is metabolically labile (O-demethylation), the difluoromethoxy (-OCF2H) or trifluoromethoxy (-OCF3) analogs are often explored. While CDFA has a standard methoxy group, the electron-withdrawing nature of the ring fluorines lowers the electron density on the oxygen, altering its H-bond acceptor capability and potentially improving blood-brain barrier (BBB) permeability by reducing PSA (Polar Surface Area) contribution [2].

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Schlosser, M. (2005). The 2× 3 "Greenhouse Effect" of Fluorine: A Tool for the Design of Bioactive Molecules. Angewandte Chemie International Edition, 37(2), 1496-1513.

-

PubChem Compound Summary. (2024). 2-Chloro-3,5-difluoroanisole (CID 4260038).[2]

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 2-Chloro-3,5-difluoroanisole

[1][2]

Executive Summary & Strategic Analysis

The coupling of 2-Chloro-3,5-difluoroanisole presents a classic "push-pull" challenge in cross-coupling chemistry.[1][2] While the electron-deficient nature of the arene (due to two fluorine atoms) facilitates oxidative addition, the steric environment creates a significant barrier.[1]

Substrate Analysis[3][4][5]

-

Electronic Profile: The C-Cl bond is activated by the inductive withdrawal of the fluorine at the para (C5) and ortho (C3) positions relative to the chloride.[2] This makes the substrate prone to oxidative addition but also susceptible to hydrodehalogenation side reactions.

-

Steric Profile: The reaction center (C2) is sterically crowded, flanked by a methoxy group (C1) and a fluorine atom (C3).[1][2] This "ortho-ortho" disubstitution pattern necessitates a catalyst system with a wide bite angle and exceptional bulk to force reductive elimination.[1][2]

Strategic Catalyst Selection

To overcome the steric hindrance at the C2 position, we utilize 4th Generation (G4) Buchwald Precatalysts .[1][2]

-

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[1][2] These dialkylbiaryl phosphine ligands are bulky enough to prevent the formation of inactive bis-ligated palladium complexes (

) and promote the difficult reductive elimination step.[1][2] -

Precatalyst: BrettPhos Pd G4 . This air-stable precatalyst ensures the rapid, quantitative generation of the active monoligated Pd(0) species (

) at low temperatures, minimizing induction periods where side reactions (like SNAr) can compete.[1][2]

Mechanistic Workflow & Logic

The reaction proceeds via the catalytic cycle depicted below. The critical deviation from standard couplings is the requirement for a bulky ligand to facilitate the coupling of the amine to the crowded metal center.

DOT Diagram: Catalytic Cycle & Decision Logic[1][2]

Caption: Catalytic cycle for sterically hindered aryl chlorides. Note the critical role of ligand bulk in driving the final reductive elimination step.

Experimental Protocols

Materials & Reagents Table

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role | Rationale |

| Substrate | 2-Chloro-3,5-difluoroanisole | 1.0 | Electrophile | Target molecule.[1][2][8] |

| Amine | Primary/Secondary Amine | 1.2 | Nucleophile | Coupling partner.[1][2][6] |

| Catalyst | BrettPhos Pd G4 | 0.01–0.03 | Catalyst | Optimized for 1° amines; handles sterics.[1][2] |

| Alt. Catalyst | RuPhos Pd G4 | 0.01–0.03 | Catalyst | Use for 2° amines (acyclic/cyclic).[1][2] |

| Base | NaOtBu | 1.4 | Base | Strong base for fast kinetics.[1][2] |

| Alt. Base | Cs₂CO₃ | 2.0 | Base | Use if substrate has ester/cyano groups.[1][2] |

| Solvent | 1,4-Dioxane or Toluene | [0.2 M] | Solvent | High boiling point, non-coordinating.[1][2] |

Standard Protocol (Primary Amines)

Objective: Coupling of 2-Chloro-3,5-difluoroanisole with a primary alkyl amine (e.g., n-Hexylamine or Benzylamine).

-

Preparation (Glovebox or Schlenk Line):

-

To a reaction vial equipped with a magnetic stir bar, add BrettPhos Pd G4 (1-3 mol%) and NaOtBu (1.4 equiv).

-

Note: If the amine is a solid, add it here (1.2 equiv).[1]

-

Seal the vial with a septum cap and purge with Nitrogen/Argon for 5 minutes.

-

-

Solvent Addition:

-

Substrate Addition:

-

Reaction:

-

Workup:

Protocol Variation: Secondary Amines

For secondary amines (e.g., Morpholine, Piperidine), switch the catalyst system to RuPhos Pd G4 .[1]

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Catalyst Deactivation | Ensure solvents are strictly anhydrous.[1][2] Switch to LHMDS (1.2 equiv) if NaOtBu is degrading the substrate.[1][2] |

| Dehalogenation (Ar-H) | Slow Amine Binding | Increase amine concentration.[1][2] Lower temperature to 60 °C and extend time. |

| SNAr Background | Base-mediated attack | If using acyclic 2° amines at high temp, background SNAr may occur.[1][2] Run a control w/o Pd. If SNAr is dominant, Pd is unnecessary (unlikely for Cl).[1][2] |

| Ether Cleavage | Demethylation | Avoid strong nucleophilic bases at >100 °C. Switch to K₃PO₄ in t-Amyl alcohol.[1][2] |

Validation Check (Self-Correction)

-

Is the chloride leaving group reactive enough? Yes, activated by fluorines.[1]

-

Is the catalyst bulky enough? Yes, BrettPhos/RuPhos are "gold standards" for ortho-substituted chlorides.[1][2]

-

Is the base compatible? NaOtBu is standard, but if the methoxy group is labile (unlikely under these conditions) or if the amine has sensitive groups, Cs₂CO₃ is the validated backup.[1]

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A General User's Guide."[1][2] Chemical Science, 2011.[1] Link

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions."[1] Chemical Science, 2013.[1] Link

-

Maitro, G., et al. "Precatalyst Scaffolds for Difficult Substrates."[1] Journal of the American Chemical Society, 2014. Link[1][2]

-

Sigma-Aldrich. "BrettPhos Pd G4 Product Specification & Applications."[1][2] Link

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. BrettPhos Pd G4 1599466-83-7 [sigmaaldrich.com]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 9. Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Application Note: Controlled Formation of (3,5-Difluoro-2-methoxyphenyl)magnesium Chloride

Executive Summary

The formation of Grignard reagents from polyfluorinated aryl chlorides, specifically 2-Chloro-3,5-difluoroanisole , presents a distinct chemoselective challenge. Traditional direct insertion (Mg/THF) is often precluded by the high activation energy of the C-Cl bond and the thermal instability of the resulting ortho-fluoroarylmagnesium species.

This guide outlines a high-fidelity protocol utilizing Magnesium-Halogen Exchange (Turbo Grignard) to generate the target reagent at low temperatures. This method circumvents the high thermal requirement of direct insertion, thereby suppressing the fatal elimination pathway to benzyne intermediates.

Strategic Analysis & Mechanistic Insight

The Challenge: The "Ortho-Fluoro" Trap

The target substrate contains a chlorine atom at position 2 and a fluorine atom at position 3. This structural motif creates a kinetic competition between two pathways:

-

Stable Formation: Generation of the C2-magnesium species.

-

Decomposition (Benzyne): Rapid

-elimination of magnesium chlorofluoride (MgClF) to form 3,5-difluoro-1-methoxy-2,3-didehydrobenzene (a benzyne derivative).

In traditional direct insertion, the heat required to insert Mg into the C-Cl bond (>60°C) exceeds the decomposition threshold of the product (often > -10°C), leading to immediate degradation and polymerization.

The Solution: Knochel-Hauser Exchange

The use of isopropylmagnesium chloride lithium chloride complex (

Mechanistic Pathway Visualization

The following diagram illustrates the critical divergence between the successful exchange pathway and the fatal benzyne elimination pathway.

Figure 1: Mechanistic divergence. Success relies on maintaining the temperature below the threshold of

Experimental Protocol: Halogen-Metal Exchange

Objective: Preparation of (3,5-difluoro-2-methoxyphenyl)magnesium chloride (approx. 0.5 M in THF).

Reagents & Equipment

| Component | Specification | Notes |

| Substrate | 2-Chloro-3,5-difluoroanisole | Purity >98%; Moisture <0.05% |

| Reagent | 1.3 M solution in THF (Commercially available as Turbo Grignard) | |

| Solvent | Anhydrous THF | Distilled over Na/Benzophenone or from SPS (Solvent Purification System) |

| Vessel | 3-Neck Round Bottom Flask | Flame-dried, Argon/Nitrogen atmosphere |

| Temp. Control | Cryocooler or Acetone/Dry Ice | Capable of maintaining -40°C |

Step-by-Step Methodology

Step 1: System Preparation

-

Equip a 3-neck flask with a magnetic stir bar, a temperature probe (internal), and a pressure-equalizing addition funnel.

-

Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).

-

Maintain a positive pressure of Argon throughout the procedure.

Step 2: Substrate Solubilization

-

Charge the flask with 2-Chloro-3,5-difluoroanisole (1.0 equiv, e.g., 10 mmol, 1.78 g).

-

Add anhydrous THF to achieve a concentration of ~0.5 M (e.g., 20 mL).

-

Cool the solution to -40°C . Note: Do not proceed until the internal temperature is stable.

Step 3: Exchange Reaction

-

Charge the addition funnel with

-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF). -

Add the Grignard reagent dropwise over 15–20 minutes.

-

Critical: Monitor internal temperature. Do not allow exotherm to exceed -30°C.

-

-

Once addition is complete, stir the mixture at -30°C to -20°C for 1 to 2 hours.

-

Monitoring: Conversion is typically slow due to the C-Cl bond strength. Monitor via GC-MS (quench aliquot with sat. NH4Cl/EtOAc). Look for the disappearance of the starting chloride and appearance of the de-chlorinated product (3,5-difluoroanisole) in the quenched sample.

-

Step 4: Utilization or Storage

-

Utilization: The reagent is best used immediately in situ. Cool to -40°C before adding the electrophile (e.g., aldehyde, ketone, Weinreb amide).

-

Storage: Not recommended. If necessary, store at -80°C under Argon.

Quality Control: Titration Protocol

Do not assume the commercial titer of

Method: Iodine Titration (Knochel's Method)

-

Weigh accurately Iodine (

) (approx. 250 mg, 1 mmol) into a flame-dried vial containing a stir bar. -

Dissolve in 2-3 mL of dry THF.

-

Cool to 0°C.

-

Add the generated Grignard solution dropwise via a syringe until the dark brown iodine color disappears (becomes clear/colorless).

-

Calculation:

Troubleshooting & Safety

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield / Tars | Temperature too high (> -10°C) | Maintain T < -20°C. The benzyne pathway is thermally activated. |

| No Reaction | Reagent hydrolysis | Check water content of THF (<50 ppm required).[6] Titrate the starting |

| Incomplete Exchange | Kinetics too slow | Allow longer reaction time (up to 4h) at -20°C. Do not heat to accelerate. |

Safety: The HF Risk

While the Grignard itself is standard, the decomposition products of fluorinated aromatics can release fluoride ions. Upon quenching with acid, Hydrofluoric Acid (HF) may be generated in trace amounts.

-

Protocol: Always quench reaction mixtures with saturated Sodium Bicarbonate or Ammonium Chloride rather than strong mineral acids to minimize HF evolution.

-

PPE: Standard lab coat, safety glasses, and nitrile gloves. Calcium gluconate gel should be available in the lab.

References

-

Original Turbo Grignard Methodology: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][2][3][7] Angewandte Chemie International Edition, 43(25), 3333–3336.

-

Benzyne Formation from o-Halo Grignards: Leroux, F., Mangu, C., & Schlosser, M. (2005). The "High-Tech" Application of Aryl- and Heteroarylmagnesium Reagents.[1][2] Chemistry – A European Journal, 11(10), 2856–2872. (Provides context on the instability of ortho-fluoro metallated species)

-

Titration of Grignard Reagents: Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890–891.

-

Handling of Polyfluorinated Aromatics: Sandford, G. (2003). Perfluoroalkanes.[2] Tetrahedron, 59(4), 437–454. (General reference for stability of fluorinated carbanions)

Sources

- 1. researchgate.net [researchgate.net]

- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. scribd.com [scribd.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF | 1417985-27-3 | Benchchem [benchchem.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

synthesis of novel herbicides from 2-Chloro-3,5-difluoroanisole

Application Note: Divergent Synthesis of Novel Herbicide Scaffolds from 2-Chloro-3,5-difluoroanisole

Executive Summary

This technical guide outlines the strategic utilization of 2-Chloro-3,5-difluoroanisole (CDFA) as a high-value core scaffold for the synthesis of next-generation herbicides. The unique substitution pattern of CDFA—combining an electron-rich methoxy group with an electron-withdrawing, metabolically stable fluorinated core—makes it an ideal precursor for Protoporphyrinogen Oxidase (PPO) inhibitors and Acetolactate Synthase (ALS) inhibitors .

This document details two divergent synthetic pathways:

-

Pathway A (The Phenolic Route): Demethylation and subsequent alkylation to generate phenoxyacetic acid derivatives (PPO inhibitor mimics).

-

Pathway B (The Aniline Route): Regioselective nitration and reduction to generate sulfonamide precursors (ALS inhibitor mimics).

Strategic Analysis of the Scaffold

The 2-Chloro-3,5-difluoroanisole scaffold offers three distinct handles for chemical diversification:

-

Methoxy Group (

): Acts as a protected phenol. Demethylation reveals a nucleophilic hydroxyl group, essential for ether-linked herbicides (e.g., Pyraflufen-ethyl, Flumiclorac). -

Chlorine Atom (

): Provides a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura) or can serve as a steric block to prevent metabolic degradation at the ortho-position. -

Fluorine Atoms (

): Enhance lipophilicity and metabolic stability. The

Pathway Visualization

The following diagram illustrates the divergent synthetic logic, moving from the CDFA precursor to two distinct herbicide classes.

Figure 1: Divergent synthetic workflows for PPO and ALS inhibitor scaffolds starting from 2-Chloro-3,5-difluoroanisole.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of the Phenolic Intermediate (PPO Route)

Target: 2-Chloro-3,5-difluorophenol.[3][4] Mechanism: Lewis-acid mediated ether cleavage.

Rationale:

Boron tribromide (

Materials:

-

2-Chloro-3,5-difluoroanisole (10.0 g, 56.0 mmol)

-

Boron tribromide (

) (1.0 M in DCM, 67.2 mL, 1.2 equiv) -

Dichloromethane (anhydrous, 100 mL)

-

Methanol (for quenching)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge the flask with 2-Chloro-3,5-difluoroanisole and anhydrous DCM. Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Transfer the

solution to the addition funnel under nitrogen. Add dropwise over 30 minutes, maintaining the internal temperature below -70°C. -

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Stir at 0°C for an additional 1 hour. Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or GC-MS.

-

Quench: Cool the mixture back to -20°C. Carefully add Methanol (20 mL) dropwise (Exothermic!).

-

Workup: Dilute with water (100 mL) and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Dry combined organics over

, filter, and concentrate in vacuo. The crude phenol is typically sufficiently pure (>95%) for the next step. If necessary, purify via short-path distillation.

QC Parameters:

-

Expected Yield: 85-92%

-

1H NMR (

): Look for disappearance of the methoxy singlet (

Protocol B: Regioselective Nitration (ALS Route)

Target: 4-Nitro-2-chloro-3,5-difluoroanisole.

Mechanism: Electrophilic Aromatic Substitution (

Rationale: The methoxy group strongly directs ortho/para. The ortho positions (2 and 6) are distinct. Position 2 is blocked by Chlorine. Position 6 is open. However, the 4-position (para to OMe) is activated by the OMe group but sterically hindered by the two flanking fluorines. Experimental evidence suggests that under controlled conditions, nitration occurs predominantly at the C4 or C6 position. For this protocol, we target the C4 position (para-directing dominance) or separate the isomers.

Materials:

-

2-Chloro-3,5-difluoroanisole (5.0 g, 28.0 mmol)

-

Nitric Acid (fuming, >90%, 2.0 mL)

-

Sulfuric Acid (conc., 10 mL)

-

Acetic Anhydride (5 mL) - Optional, for milder acetyl nitrate generation

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, mix concentrated

(10 mL) and cool to 0°C. -

Substrate Addition: Add the anisole precursor dropwise to the acid, ensuring efficient stirring.

-

Nitration: Add fuming

dropwise over 20 minutes, keeping the temperature < 10°C. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

-

Quench: Pour the reaction mixture onto 100 g of crushed ice. A yellow precipitate should form.

-

Isolation: Filter the solid. Wash with cold water and hexane.

-

Isomer Separation: Analyze by HPLC. If a mixture of 4-nitro and 6-nitro isomers exists, separate via column chromatography (Silica gel, Hexane/EtOAc gradient). The 4-nitro isomer (symmetric F environment) typically elutes differently than the 6-nitro (asymmetric).

QC Parameters:

-

Target Isomer: 4-Nitro-2-chloro-3,5-difluoroanisole.

-

Validation: 1H NMR should show a single aromatic proton signal if substituted at C4 (due to symmetry of the remaining proton at C6? No, C6 is the only H left. Wait—if nitrated at 4, the H at 6 remains. If nitrated at 6, the H at 4 remains).

-

Correction: In 2-Cl-3,5-diF-anisole, protons are at C4 and C6.

-

4-Nitro isomer: Proton at C6 remains. It is a doublet of doublets (coupling to F5 and F3? No, F5 is ortho, F3 is para).

-

6-Nitro isomer: Proton at C4 remains. It is a triplet (coupling to F3 and F5, both ortho). This coupling pattern is the key diagnostic.

-

Quantitative Data Summary

| Parameter | Protocol A (Demethylation) | Protocol B (Nitration) |

| Reagent Cost | Moderate ( | Low (Acids) |

| Time Efficiency | 4-6 Hours | 3-4 Hours |

| Yield (Typical) | 88% | 75% (combined isomers) |

| Critical Risk | Moisture Sensitivity | Exotherm / Regioselectivity |

| Key Byproduct | Methyl bromide (gas) | Isomeric nitro-compounds |

Application Examples in Herbicide Design

Example 1: PPO Inhibitor Synthesis

-

Step: Alkylation of 2-Chloro-3,5-difluorophenol (from Protocol A).

-

Reagent: Ethyl 2-chloro-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)propanoate (or similar heterocyclic electrophile).

-

Condition:

, DMF, 60°C, 4h. -

Outcome: Formation of a diphenyl ether or phenyl-uracil hybrid, characteristic of PPO inhibitors like Butafenacil.

Example 2: ALS Inhibitor Synthesis

-

Step: Coupling of 4-Amino-2-chloro-3,5-difluoroanisole (from Protocol B reduction).

-

Reagent: 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride.

-

Condition: Pyridine, DCM, RT.

-

Outcome: A sulfonanilide herbicide structurally related to Florasulam, targeting broadleaf weeds.

References

-

PubChem. (n.d.). 2-Chloro-3,5-difluoroanisole (Compound).[3][5] National Center for Biotechnology Information. Retrieved October 24, 2025, from [Link]

-

Wang, Q., et al. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates.[6] Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Ma, H., et al. (2022).[7] Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. PMC. Retrieved from [Link]

-

Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.[8] (Analogous fluorination chemistry). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. raysbiotech.com [raysbiotech.com]

- 3. 2-CHLORO-3,5-DIFLUOROANISOLE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. guidechem.com [guidechem.com]

- 5. PubChemLite - 2-chloro-3,5-difluoroanisole (C7H5ClF2O) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

Application Note: Regioselective Amination of 2-Chloro-3,5-difluoroanisole

[2]

Executive Summary

2-Chloro-3,5-difluoroanisole (CAS 18627-23-1) is a polyfunctionalized arene scaffold used in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its unique substitution pattern—containing an electron-donating methoxy group (OMe) alongside three electron-withdrawing halogens (Cl, F, F)—creates a complex landscape for nucleophilic attack.[1][2]

This guide details two orthogonal protocols:

-

Protocol A (

): Nucleophilic Aromatic Substitution displacing Fluorine (preferentially at C3). -

Protocol B (Buchwald-Hartwig): Palladium-catalyzed amination displacing Chlorine (at C2).[1][2]

Key Technical Insight: In standard

Substrate Analysis & Reactivity Profile[1]

Electronic Landscape

The reactivity of 2-Chloro-3,5-difluoroanisole is governed by the interplay of inductive ($ -I

| Position | Substituent | Electronic Effect | |

| C1 | OMe | Deactivating (Resonance dominates, increasing electron density in ring).[1][2] | |

| C2 | Cl | Activating (Inductive withdrawal activates adjacent positions).[1][2] | |

| C3 | F (Leaving Group) | Primary Target. Activated by ortho-Cl and meta-F. | |

| C5 | F (Leaving Group) | Secondary Target. Activated by para-Cl (weaker than ortho) and meta-F. |

Regioselectivity Logic

-

Pathway: Fluoride is the superior leaving group compared to Chloride in

-

Metal-Catalyzed Pathway: Palladium catalysts typically undergo oxidative addition more readily into C-Cl bonds than C-F bonds.[2] Therefore, Protocol B selectively functionalizes C2 .[1]

Decision Tree & Workflow

Figure 1: Strategic workflow for the functionalization of 2-Chloro-3,5-difluoroanisole.

Protocol A: Regioselective Amination (C3-Targeted)[1][2]

This protocol is optimized for primary and secondary amines.[2] The reaction is driven by the inductive activation of the C2-Chlorine.[1]

Materials

-

Substrate: 2-Chloro-3,5-difluoroanisole (1.0 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv) for soluble amines.[1][2] -

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).[2] Note: DMF can be used but may decompose at high temps to form dimethylamine impurities.[1]

-

Temperature: 80°C – 110°C.[2]

Step-by-Step Procedure

-

Setup: In a clean reaction vial equipped with a magnetic stir bar, charge 2-Chloro-3,5-difluoroanisole (100 mg, 0.56 mmol) and anhydrous DMSO (2.0 mL).

-

Addition: Add the amine (0.67 mmol, 1.2 equiv).

-

Critical Step: If the amine is a hydrochloride salt, increase base to 3.0 equiv.[1]

-

-

Base: Add finely ground anhydrous

(155 mg, 1.12 mmol). -

Reaction: Seal the vial and heat to 90°C in an oil bath or heating block. Stir vigorously.

-

Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc) after 2 hours.

-

Workup:

-

Purification: Flash column chromatography (Silica gel).

Troubleshooting Regioselectivity

If a mixture of C3 and C5 isomers is observed (common with bulky amines like isopropylamine):

Protocol B: Buchwald-Hartwig Amination (C2-Targeted)[1][2]

This protocol selectively displaces the Chlorine atom, leaving the Fluorines intact.[1] This is challenging due to the potential for competing

Materials

-

Substrate: 2-Chloro-3,5-difluoroanisole (1.0 equiv)

-

Catalyst:

(2-5 mol%) or -

Ligand: BINAP or Xantphos (5-10 mol%).[1][2] Note: Bidentate ligands prevent

-hydride elimination.[2] -

Base:

(2.0 equiv) or NaOtBu (1.5 equiv).[1][2]

Step-by-Step Procedure

-

Inert Atmosphere: Flame-dry a Schlenk tube or vial and purge with Argon/Nitrogen.[2]

-

Catalyst Pre-mix: Add

(5 mol%) and BINAP (10 mol%) to the vial. Add Toluene (1 mL) and stir at RT for 5 mins to ligate. -

Substrate Addition: Add 2-Chloro-3,5-difluoroanisole (1.0 equiv) and the amine (1.2 equiv) in Toluene (remaining volume).

-

Base: Add

(2.0 equiv). Avoid strong alkoxide bases if -

Reaction: Heat to 100°C for 12-18 hours.

-

Workup: Filter through a pad of Celite to remove Palladium black.[2] Wash with EtOAc.[2] Concentrate the filtrate.

-

Purification: Silica gel chromatography.

Analytical Validation (Self-Validating System)[1][2]

To ensure the correct isomer is formed, use

| Feature | C3-Substitution Product ( | C2-Substitution Product (Pd-Cat) |

| Remaining F Atoms | One (at C5) | Two (at C3 and C5) |

| Single peak (approx -110 to -120 ppm) | Two peaks (distinct environments) | |

| Aromatic protons at C4 and C6 will show meta coupling ( | Aromatic protons at C4 and C6 will show coupling to two F atoms.[1][2] | |

| Mass Spec | Mass = [M - F + Nuc] | Mass = [M - Cl + Nuc] |

Data Table: Expected Chemical Shift Trends

| Compound | H-4 Multiplicity | H-6 Multiplicity |

|---|---|---|

| Starting Material | dt (doublet of triplets) | dt |

| C3-Product | dd (doublet of doublets,

Safety & Hazards

-

Hydrofluoric Acid (HF) Generation: In Protocol A (

), fluoride ions are released.[1][2] While usually trapped as salts (KF), acidic workups can generate trace HF.[1][2] Always use glass-lined or plastic waste containers for fluoride waste. [2] -

Skin Absorption: Polyhalogenated anisoles can be absorbed through the skin.[1] Wear nitrile gloves (double-gloving recommended).[1][2]

-

Thermal Runaway: DMSO reactions at high temperatures with bases can be energetic.[1][2] Do not exceed 120°C without calorimetric testing.

References

-

Nucleophilic Aromatic Substitution (SNAr)

-

Chambers, R. D., et al. "Polyfluoroarenes.[1] Part XX. Nucleophilic substitution in tetrafluorophthalonitrile and related systems." Journal of the Chemical Society, Perkin Transactions 1, 1976.[1]

-

Principle: Nucleophiles attack the position most activated by inductive effects (ortho/para to EWG).[1][2]

-

-

Regioselectivity in Dihalogenated Heterocycles (Analogous Systems)

-

Solvent Effects on SNAr Regioselectivity

-

Buchwald-Hartwig Amination of Chloro-Fluoroarenes

-

Safety Data for Halogenated Anisoles

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene | C7H3Cl2F3O | CID 71669456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

optimizing palladium catalyst for 2-Chloro-3,5-difluoroanisole cross-coupling

Subject: Cross-Coupling of 2-Chloro-3,5-difluoroanisole

Ticket ID: PD-OPT-2401 Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary & Substrate Analysis

Welcome to the technical support hub. You are working with 2-Chloro-3,5-difluoroanisole , a substrate that presents a "perfect storm" of challenges for palladium catalysis:

-

Leaving Group: Aryl chlorides are inherently less reactive (bond dissociation energy ~96 kcal/mol) than bromides or iodides, requiring electron-rich ligands to facilitate Oxidative Addition (OA).

-

Steric Hindrance: The reaction site (C2) is ortho-disubstituted . It is flanked by a methoxy group (C1) and a fluorine atom (C3). This creates a narrow "steric corridor" that standard phosphines (like

) cannot effectively penetrate. -